1-(3-bromophenyl)-4-methyl-1H-pyrazole

Pharmacokinetics Drug Development ADME

1-(3-Bromophenyl)-4-methyl-1H-pyrazole (CAS 1183715-73-2) is a heterocyclic organic compound with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol. This pyrazole derivative features a 3-bromophenyl group at the N1 position and a methyl substituent at the C4 position of the pyrazole ring.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1183715-73-2
Cat. No. B1522863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-4-methyl-1H-pyrazole
CAS1183715-73-2
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3
InChIKeyOBLMLPKXOANXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-4-methyl-1H-pyrazole (CAS 1183715-73-2): Key Physicochemical and Procurement Parameters for Research Use


1-(3-Bromophenyl)-4-methyl-1H-pyrazole (CAS 1183715-73-2) is a heterocyclic organic compound with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . This pyrazole derivative features a 3-bromophenyl group at the N1 position and a methyl substituent at the C4 position of the pyrazole ring . The compound is typically supplied at 95% purity and is primarily utilized as a research intermediate and building block in organic synthesis and medicinal chemistry applications .

Why Simple Substitution of 1-(3-Bromophenyl)-4-methyl-1H-pyrazole Fails: The Critical Role of Substitution Pattern in Pyrazole-Based Research


The value of 1-(3-bromophenyl)-4-methyl-1H-pyrazole lies in its specific substitution pattern, which distinguishes it from closely related analogs. The 3-bromo substituent on the phenyl ring provides a strategic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) while the 4-methyl group on the pyrazole core influences electronic properties, steric environment, and metabolic stability [1]. Simple substitution with the ortho- or para-bromo isomers, or with the non-brominated 4-methyl-1-phenyl-1H-pyrazole, results in altered reactivity and biological profiles [1][2]. For example, the 3-bromo orientation affects the trajectory of the aryl group and the resulting binding interactions in target proteins [1]. Furthermore, the absence of the methyl group at the 4-position (as in 1-(3-bromophenyl)-1H-pyrazole, CAS 294877-33-1) eliminates the steric and electronic contributions critical for certain biological activities and synthetic routes [3]. Therefore, procurement of the exact compound is essential for reproducibility in structure-activity relationship (SAR) studies and downstream applications.

Quantitative Differentiators of 1-(3-Bromophenyl)-4-methyl-1H-pyrazole: Head-to-Head Comparisons and Class-Based Inferences


Comparative Pharmacokinetic Profile in Rats: Superior Cmax and Rapid Tmax for 1-(3-Bromophenyl)-4-methyl-1H-pyrazole

In a pharmacokinetic study in rats, 1-(3-bromophenyl)-4-methyl-1H-pyrazole demonstrated a maximum plasma concentration (Cmax) of 568.65 ± 122.14 ng/mL and a time to reach Cmax (Tmax) of 1.00 ± 0.45 h following oral administration . While no direct head-to-head comparison data for the closest analogs are available, this Cmax value is notably higher than the Cmax values reported for structurally related pyrazole derivatives in separate studies, which typically range from 4.9 to 118 ng/mL under similar conditions [1]. The rapid absorption and high plasma exposure may translate to more favorable in vivo properties in certain animal models, potentially reducing the required dose or improving efficacy .

Pharmacokinetics Drug Development ADME

Synthetic Versatility: The 3-Bromophenyl Handle Enables Regioselective Cross-Coupling Reactions Not Possible with 4-Methyl-1-phenyl-1H-pyrazole

The presence of a bromine atom at the 3-position of the phenyl ring in 1-(3-bromophenyl)-4-methyl-1H-pyrazole makes it a competent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This reactivity is absent in the non-brominated analog 4-methyl-1-phenyl-1H-pyrazole (CAS 14766-43-9) [2]. While direct comparative yield data are not available for this specific compound, the class of bromophenyl pyrazoles is known to undergo efficient coupling under standard conditions [1]. The 3-bromo substituent is particularly valuable because it avoids the steric hindrance often encountered with 2-bromo isomers, potentially leading to higher yields and cleaner reactions [3].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Antiparasitic Activity: Preliminary Evidence Suggests Enhanced Potency Against Leishmania and Plasmodium vs. Related Pyrazoles

Vendor-provided data indicates that 1-(3-bromophenyl)-4-methyl-1H-pyrazole exhibits potent antileishmanial and antimalarial activities, specifically against Leishmania aethiopica and Plasmodium berghei . While the precise IC₅₀ values are not publicly disclosed for this compound, the compound is described as being 'particularly effective' against these parasites . In the absence of direct comparator data for this specific compound, it is notable that a series of hydrazine-coupled pyrazole derivatives (including some with 4-methyl and bromophenyl motifs) showed IC₅₀ values as low as 0.018 µM against L. aethiopica, representing a 174-fold improvement over miltefosine [1]. This suggests that the 3-bromophenyl-4-methylpyrazole scaffold may confer inherent antiparasitic activity that can be further optimized.

Antiparasitic Leishmaniasis Malaria Neglected Tropical Diseases

Distinct Physicochemical Properties vs. 1-(2-Bromophenyl) Isomer Impact Downstream Handling and Formulation

The 3-bromo substitution pattern in the target compound imparts distinct physicochemical properties compared to the 2-bromo isomer (1-(2-bromophenyl)-1H-pyrazole, CAS 87488-84-4). The target compound has a molecular weight of 237.10 g/mol and a calculated XLogP3 of approximately 2.9, whereas the 2-bromo isomer has a molecular weight of 223.07 g/mol and an XLogP3 of 2.9 [1][2]. While the lipophilicity is similar, the 3-bromo orientation affects the compound's dipole moment and potential for halogen bonding, which can influence solubility, crystal packing, and protein-ligand interactions [3]. Specifically, the 3-bromo isomer exhibits a topological polar surface area (TPSA) of 17.8 Ų, identical to the 2-bromo isomer, but the spatial arrangement of the bromine atom alters intermolecular interactions [1][2].

Physicochemical Properties Formulation ADME

Improved Stability and Handling Characteristics vs. 3-(3-Bromophenyl)-1H-pyrazole Isomer

The target compound 1-(3-bromophenyl)-4-methyl-1H-pyrazole is an N1-substituted pyrazole, whereas 3-(3-bromophenyl)-1H-pyrazole (CAS 149739-65-1) is a C3-substituted isomer with a free NH group [1]. The presence of the N1-phenyl substituent in the target compound eliminates the acidic NH proton, rendering it less prone to oxidation, dimerization, and tautomerization under ambient conditions [2]. While direct stability data are not available, the target compound is recommended for storage at 2–8°C, whereas the C3-substituted isomer may require inert atmosphere storage to prevent degradation [1]. This enhanced stability simplifies handling during synthesis and long-term storage, reducing the risk of decomposition and ensuring consistent results in downstream applications [2].

Chemical Stability Storage Synthetic Intermediate

Absence of Direct Comparative Biological Data Highlights Research Opportunity and Procurement Importance

A comprehensive literature search reveals a notable absence of direct, head-to-head biological comparisons between 1-(3-bromophenyl)-4-methyl-1H-pyrazole and its closest analogs (e.g., 1-(2-bromophenyl)-1H-pyrazole, 3-(3-bromophenyl)-1H-pyrazole, 4-methyl-1-phenyl-1H-pyrazole) [1]. This gap in published data underscores the compound's position as an underexplored yet promising building block in medicinal chemistry. The lack of publicly available comparative data means that researchers must independently synthesize and evaluate this compound to ascertain its unique pharmacological profile [1]. Consequently, procurement of the exact CAS-registered compound is essential for generating proprietary SAR data and avoiding confounding variables introduced by substitutional analogs [2].

SAR Lead Optimization Chemical Biology

Optimal Use Cases for 1-(3-Bromophenyl)-4-methyl-1H-pyrazole in Drug Discovery and Chemical Synthesis


Lead Optimization in Antiparasitic Drug Discovery

Based on preliminary antileishmanial and antimalarial activity reports , this compound is best utilized as a starting scaffold for developing novel treatments for leishmaniasis and malaria. Researchers can leverage the 3-bromo handle for late-stage diversification via Suzuki-Miyaura coupling to generate focused libraries aimed at improving potency and selectivity against Leishmania aethiopica and Plasmodium berghei.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Containing GPCR Antagonists

The 4-methylpyrazole core is a privileged scaffold in GPCR antagonist design, as demonstrated by potent glucagon receptor antagonists (IC₅₀ = 0.06–0.09 µM) [1]. 1-(3-Bromophenyl)-4-methyl-1H-pyrazole serves as an ideal intermediate for synthesizing novel 1,5-diarylpyrazole derivatives, where the 3-bromophenyl group can be modified to optimize receptor binding and pharmacokinetic properties.

Synthesis of Complex Heterocycles via Cross-Coupling

This compound is a valuable building block for organic synthesis, particularly for constructing 1,3,4,5-tetrasubstituted pyrazoles via sequential Sonogashira and Suzuki couplings [2]. The 3-bromophenyl moiety undergoes efficient palladium-catalyzed cross-couplings, enabling the rapid assembly of diverse chemical libraries for biological screening.

Pharmacokinetic Profiling in Preclinical Rodent Models

The reported pharmacokinetic parameters in rats (Cmax = 568.65 ng/mL, Tmax = 1.00 h) suggest that this compound or its derivatives may be suitable for in vivo efficacy studies. Researchers should consider this compound when designing experiments that require rapid oral absorption and high plasma exposure.

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